![molecular formula C12H12ClF3N2O B3037363 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one CAS No. 477869-94-6](/img/structure/B3037363.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one
説明
“3-Chloro-5-(trifluoromethyl)pyridin-2-ol” is a chemical compound with the molecular formula CHClFNO . It has an average mass of 197.542 Da and a monoisotopic mass of 196.985519 Da .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .Molecular Structure Analysis
The molecular structure of “3-Chloro-5-(trifluoromethyl)pyridin-2-ol” consists of a pyridine ring with a chlorine atom and a trifluoromethyl group attached .Chemical Reactions Analysis
Trifluoromethylpyridines (TFMP) and its derivatives have been used as intermediates in the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
“3-Chloro-5-(trifluoromethyl)pyridin-2-ol” has a molecular formula of CHClFNO, an average mass of 197.542 Da, and a monoisotopic mass of 196.985519 Da .科学的研究の応用
Synthesis and Functional Applications
Synthesis of Functionalized Azaheterocycles : This compound is used in the synthesis of functionalized azaheterocycles, such as 2-CF3-pyrrolidines, 2-CF3-piperidines, and 3-CF3-azepanes. These compounds are produced using a novel ring-expansion protocol and can have various functionalized side chains, demonstrating the versatility of this compound in synthetic chemistry (Dolfen et al., 2014).
Azirine Strategy for Aminopyrroles : An azirine-based strategy uses a trifluoromethyl-containing building block to prepare trifluoromethyl-substituted aminopyrroles. This process involves the 2H-azirine ring expansion strategy, highlighting the compound's role in producing biologically relevant structures (Khlebnikov et al., 2018).
Molecular Structure Studies : In crystallography, the compound has been studied for its molecular structure and interactions. For example, in the fungicide fluazinam, the compound forms part of the asymmetric unit with significant molecular interactions, providing insights into the structural aspects of such molecules (Jeon et al., 2013).
Chemical Reactivity and Properties
Catalytic Reactions for Diazepines : The compound is instrumental in catalytic reactions leading to biologically active 1,4-diazepine compounds. This showcases its role in facilitating complex chemical transformations (Lee et al., 2014).
Optimization in Drug Discovery : It serves as a structure in the optimization of novel azepane derivatives as inhibitors in drug discovery, illustrating its potential in medicinal chemistry (Breitenlechner et al., 2004).
Synthesis of Imidazo[1,2-a]pyridines : The compound is used in the synthesis of imidazo[1,2-a]pyridines, a heterocyclic moiety commonly found in medicinal chemistry leads and drugs, highlighting its significance in the pharmaceutical field (Vuillermet et al., 2020).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s known that the trifluoromethyl group attached to a hetero aliphatic ring can improve drug potency by lowering the pk a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been used in the synthesis of novel molecules that inhibit ns5b, a non-structural protein encoded by the hepatitis c virus . Another related compound, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), has been found to inhibit bacterial phosphopantetheinyl transferase, affecting microbial fatty acid synthase (FAS), a key pathway in bacterial growth .
Pharmacokinetics
The presence of a trifluoromethyl group can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Result of Action
Similar compounds have shown potential in the treatment of hepatitis c by inhibiting the ns5b protein .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. The trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the compound’s chemical reactivity, physico-chemical behavior, and biological activity .
将来の方向性
生化学分析
Biochemical Properties
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/Akt signaling pathway, which is crucial for cell proliferation, apoptosis, and metabolism . Additionally, this compound can alter the expression of genes involved in these pathways, thereby impacting cellular functions and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under controlled conditions, but it may degrade when exposed to light or extreme pH levels . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its desired effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent metabolism of the compound, leading to the formation of metabolites that can be further processed by the body . The metabolic flux and levels of metabolites are influenced by the presence of this compound, which can alter the overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in certain tissues depending on its affinity for specific binding sites . The localization and accumulation of this compound can influence its overall activity and function within the body.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects . The activity and function of this compound are influenced by its precise localization within the cell.
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O/c13-9-6-8(12(14,15)16)7-17-11(9)18-5-3-1-2-4-10(18)19/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADXRCMJBBBRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157352 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-2H-azepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477869-94-6 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-2H-azepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477869-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-2H-azepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-Chlorophenyl)piperazino]-1-[4-(trifluoromethyl)phenyl]-1-ethanol](/img/structure/B3037280.png)
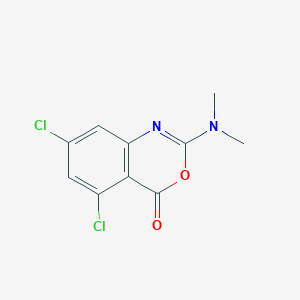
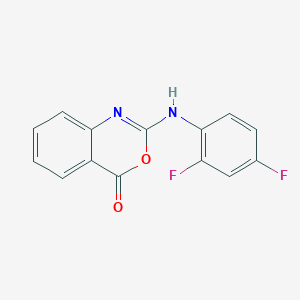
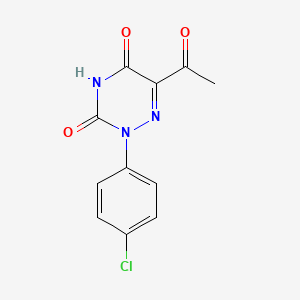
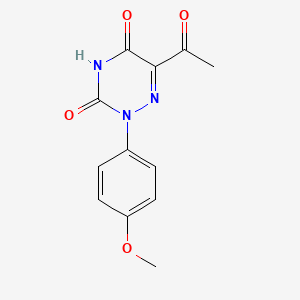

![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3037288.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3037289.png)
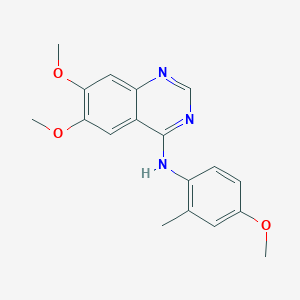
![4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3037293.png)




